![molecular formula C22H19FN6O3S B14971910 N1-(4-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971910.png)
N1-(4-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(4-Acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions. This process results in the annulation of the triazole ring on the thiadiazole . Another efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(4-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex organic molecules.
Medicine: Explored for its anticancer, antimicrobial, analgesic, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of N’-(4-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds allows it to interact with various enzymes and receptors, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Thiazolo[3,2-b][1,2,4]triazoles: Another class of compounds with similar synthetic routes and biological activities.
Uniqueness
N’-(4-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H19FN6O3S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H19FN6O3S/c1-13(30)25-16-5-7-17(8-6-16)26-21(32)20(31)24-10-9-18-12-33-22-27-19(28-29(18)22)14-3-2-4-15(23)11-14/h2-8,11-12H,9-10H2,1H3,(H,24,31)(H,25,30)(H,26,32) |
InChI Key |
AARNSTAHWIGFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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